1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research for its ability to inhibit the Notch signaling pathway. The Notch signaling pathway plays a crucial role in cell differentiation, proliferation, and apoptosis, making it an important target for cancer research and regenerative medicine.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide inhibits the Notch signaling pathway by blocking the cleavage of the Notch receptor, which is necessary for its activation. This results in decreased downstream signaling and altered gene expression patterns, ultimately leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. These effects have been observed in various cell types, including cancer cells, neural stem cells, and endothelial cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide in lab experiments is its ability to selectively inhibit the Notch signaling pathway, allowing for the study of its specific effects on cellular behavior. However, this compound has limitations such as its potential off-target effects and the need for appropriate dosing and timing to achieve optimal results.
Future Directions
There are many potential future directions for research involving 1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide, including the development of more selective and potent inhibitors of the Notch signaling pathway, the investigation of its effects on other cellular processes, and the development of therapeutic applications for diseases such as cancer and Alzheimer's. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide has been extensively used in scientific research for its ability to inhibit the Notch signaling pathway. This pathway is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of Notch signaling has been shown to have therapeutic potential in cancer, Alzheimer's disease, and regenerative medicine.
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-phenylsulfanylethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-18(2)24(21,22)19-11-8-14(9-12-19)16(20)17-10-13-23-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBRNGVAHGCSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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